Product packaging for DSPE-PEG1000-YIGSR(Cat. No.:CAS No. 120940-31-0)

DSPE-PEG1000-YIGSR

Cat. No.: B039488
CAS No.: 120940-31-0
M. Wt: 594.7 g/mol
InChI Key: MWOGMBZGFFZBMK-LJZWMIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Ile-Gly-Ser-Arg is a synthetic pentapeptide sequence that replicates a key bioactive region of the laminin protein, specifically within the beta-1 chain. This peptide is a pivotal tool in biochemical and cell biology research due to its potent role in modulating cell adhesion, migration, and differentiation. Its primary mechanism of action involves high-affinity binding to specific integrin receptors on the cell surface, thereby competing with full-length laminin and inhibiting laminin-mediated cellular processes. Researchers utilize Tyr-Ile-Gly-Ser-Arg extensively to investigate the molecular underpinnings of metastasis and angiogenesis in cancer models, as the laminin-integrin interaction is a critical pathway in tumor progression and invasion. Furthermore, this peptide is invaluable in neurobiological studies exploring neurite outgrowth and axon guidance, as well as in regenerative medicine for its influence on epithelial cell behavior and tissue engineering scaffolds. Supplied with documented high purity and consistency, Tyr-Ile-Gly-Ser-Arg is an essential reagent for elucidating complex cell-matrix interactions in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N8O8 B039488 DSPE-PEG1000-YIGSR CAS No. 120940-31-0

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGMBZGFFZBMK-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911775
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-64-2, 120940-31-0
Record name Tyrosyl-isoleucyl-glycyl-seryl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Tyr Ile Gly Ser Arg and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) of Tyr-Ile-Gly-Ser-Arg

SPPS is the most common method for preparing YIGSR and its related peptides. nih.govnih.gov The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. mdpi.comsigmaaldrich.com

The foundational method for peptide synthesis, first developed by R. B. Merrifield, involves attaching an N-protected amino acid to a polymer resin. mdpi.com The general principle of conventional SPPS relies on repeating cycles of coupling, washing, deprotection, and further washing. mdpi.com The growing peptide chain remains immobilized on the solid support, while excess reagents and by-products are washed away. mdpi.com

Two main strategies are employed in conventional SPPS: Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. mdpi.comsigmaaldrich.com These refer to the type of protecting group used for the N-terminus of the amino acids. mdpi.com The choice of strategy dictates the type of resin, the side-chain protection needed for individual amino acids, and the conditions for the final cleavage of the peptide from the resin. mdpi.com For example, Fmoc groups are typically removed under basic conditions, while Boc groups are removed with acid. organic-chemistry.org Upon completion of the sequence assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, followed by purification, often using reverse-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.comyoutube.com

To address the environmental concerns associated with hazardous solvents used in conventional SPPS, greener synthetic methods have been developed. nih.govacs.org One significant advancement is the use of water as a solvent for both the coupling and deprotection steps, often assisted by microwave irradiation to enhance reaction efficiency. nih.govresearchgate.net

A notable application of this advanced protocol is the synthesis of the laminin-related peptide, H-Tyr-Ile-Gly-Ser-Arg-NH₂, using an aqueous microwave-assisted method. nih.govacs.org This approach successfully utilized the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. nih.govacs.org A key advantage of this protocol is the ability to perform the synthesis without protection for the hydroxyl side chains of serine (Ser) and tyrosine (Tyr). nih.govacs.org Analysis of the resulting crude peptide showed a single peak in HPLC, indicating that significant side reactions like O-acylation were avoided. nih.govacs.org This "protecting group-free" strategy aligns with the principles of green chemistry by reducing the number of synthetic steps and potential impurities. nih.gov

Feature Conventional SPPS Advanced Water-Based SPPS
Primary Solvent Dichloromethane (DCM), Dimethylformamide (DMF) researchgate.netWater nih.govacs.org
Energy Source Room TemperatureMicrowave (MW) Irradiation nih.govacs.org
Side-Chain Protection Maximum protection strategy is common nih.govMinimal or no protection for hydroxy side chains (Ser, Tyr) nih.govacs.org
Environmental Impact Utilizes hazardous solvents researchgate.netGreener alternative, reducing use of hazardous materials nih.gov
Example Application Synthesis of various YIGSR analogs nih.govnih.govSynthesis of H-Tyr-Ile-Gly-Ser-Arg-NH₂ nih.govacs.org

Synthesis of Tyr-Ile-Gly-Ser-Arg Analogs and Derivatives

To improve stability or biological activity, numerous analogs and derivatives of the YIGSR pentapeptide have been synthesized. nih.govnih.gov These modifications include linear substitutions, cyclization, and the creation of large, branched structures. nih.govnih.gov

Linear analogs are typically created by substituting one or more amino acids within the YIGSR sequence. nih.gov These substitutions are readily incorporated using standard solid-phase synthesis methods. nih.gov For instance, analogs have been prepared where the isoleucine (Ile) residue is replaced by other hydrophobic amino acids such as methionine (Met), leucine (B10760876) (Leu), or phenylalanine (Phe). nih.gov Another modification involves introducing a cysteine (Cys) residue, as seen in the analog CYIGSR. nih.gov

Further complex linear analogs have also been synthesized. A study describes the creation of six partial retro-inverso peptidomimetic analogs of YIGSR-NH2, designed to increase resistance to enzymatic degradation by incorporating modified peptide bonds. nih.gov Additionally, longer linear peptides incorporating the YIGSR sequence, such as Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, have been prepared by solid-phase methods. nih.govsigmaaldrich.com

Analog Name/Description Modification from Parent YIGSR Synthesis Note Reference
Y(Met)GSR Isoleucine (Ile) replaced with Methionine (Met)Prepared by solid-phase method. nih.gov
Y(Leu)GSR Isoleucine (Ile) replaced with Leucine (Leu)Prepared by solid-phase method. nih.gov
Y(Phe)GSR Isoleucine (Ile) replaced with Phenylalanine (Phe)Prepared by solid-phase method. nih.gov
DatIGSHar-NH₂ D-Alanine, Homoarginine substitutionSynthesized by the solid-phase method. nih.gov
Tyr-Ile-Gly-gSer-D-rArg-CHO Partial retro-inverso analogPrepared to limit enzymatic degradation. nih.gov
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg Extended linear peptidePrepared by solid-phase method. nih.gov

Cyclization is a strategy used to create conformationally constrained peptides, which can enhance receptor binding affinity and stability. nih.gov For YIGSR, a cyclic analog, cyclo(CYIGSRC)G, was created by introducing cysteine residues at both ends of the core sequence to form a disulfide bridge. nih.gov

The formation of this disulfide bond was performed while the peptide was still attached to the solid-phase resin. nih.gov Two different on-resin oxidation methods were compared for this cyclization step: the silyl (B83357) chloride-sulfoxide method and the iodine oxidation method. nih.gov The research found that the silyl chloride-sulfoxide method provided a significantly higher yield of the desired cyclic peptide. nih.gov The synthesis of such cyclic tetrapeptides can be challenging due to high ring strain, often leading to the formation of undesired dimers or oligomers. emorychem.science

To enhance the biological effects of YIGSR, multimeric forms have been synthesized where multiple copies of the peptide are attached to a central scaffold. nih.govscispace.com A common technique for this is the multimeric antigen peptide (MAP) system, which uses a branched lysine (B10760008) core. nih.govscispace.com

Using this approach, several sizes of multimeric YIGSR were synthesized. nih.govscispace.com These constructs involved attaching four, eight, or sixteen copies of an acetylated YIGSR-Gly sequence to a tiered lysine core. nih.govscispace.com The resulting molecules were designated Ac-Y4, Ac-Y8, and Ac-Y16, respectively. nih.govscispace.com The synthesis of these complex structures is advantageous because the process is straightforward and the final molecular size is easily controlled. scispace.com

Construct Name Structure Synthesis Method Reference
Ac-Y4 (Ac-YIGSRG)₄K₂KGMAP system on a branched lysine core nih.govscispace.com
Ac-Y8 (Ac-YIGSRG)₈K₄K₂KGMAP system on a branched lysine core nih.govscispace.com
Ac-Y16 (Ac-YIGSRG)₁₆K₈K₄K₂KGMAP system on a branched lysine core nih.govscispace.com

Conjugation Strategies for Tyr-Ile-Gly-Ser-Arg and its Derivatives

Conjugation to Polymeric Carriers (e.g., Chitosan (B1678972), Polyethylene (B3416737) Glycol, Liposomes)

Conjugating YIGSR to polymeric carriers is a key strategy for its potential application in drug delivery and tissue engineering. These carriers can improve the peptide's solubility, prolong its circulation time, and target it to specific sites.

Chitosan: A notable example involves the conjugation of a laminin-related peptide, Ac-Tyr-Ile-Gly-Ser-Arg-βAla-OH, to chitosan. rsc.org To achieve this, chitosan was first converted into an organosoluble derivative, 6-O-trityl-chitosan, through a three-step process. This modification allowed for the efficient and regioselective coupling with the peptide, which had been synthesized with a β-alanine spacer at its carboxy-terminus. rsc.org The final conjugate, Ac-Tyr-Ile-Gly-Ser-Arg-βAla–chitosan, was obtained after deprotection with dichloroacetic acid. Analysis revealed that the peptide was introduced to approximately every 6.3 glucosamine (B1671600) residues of the chitosan backbone. rsc.org While general peptide-chitosan conjugation can be achieved through various methods, such as carbodiimide-mediated coupling or using bifunctional linkers, this specific example highlights a tailored approach for the YIGSR sequence. mdpi.comnih.govauhs.edu

Polyethylene Glycol (PEG): PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely used method to improve the pharmacological properties of peptides. bachem.com For YIGSR, conjugates with polyethylene glycol and distearoylphosphatidylethanolamine (DSPE) have been synthesized, specifically for applications in liposome (B1194612) formulations (PEG-DSPE-YIGSR). sigmaaldrich.com The general chemistry of PEGylation involves activating a PEG derivative, often monomethoxy PEG (mPEG), with a functional group that can react with available moieties on the peptide, such as the N-terminal amine or the side chains of amino acids like lysine. bachem.comcreativepegworks.comnih.gov This process can enhance the peptide's stability and solubility. bachem.com

Liposomes: Liposomes serve as versatile vesicles for drug delivery, and their surfaces can be functionalized with peptides like YIGSR to achieve active targeting. nih.gov Conjugation is often achieved by linking the peptide to a lipid anchor that is incorporated into the liposome bilayer. One reported strategy involves the synthesis of YIGSR conjugates with PEG-grafted lipids, such as PEG-distearoylphosphatidylethanolamine (DSPE), which are then integrated into liposomes. sigmaaldrich.com

More general strategies for peptide-liposome conjugation that can be applied to YIGSR derivatives include:

Amide Bond Formation: Using phospholipids (B1166683) with amine or carboxyl functional groups to form amide bonds with corresponding groups on the peptide. avantiresearch.com

Thioether Conjugation: Employing maleimide-containing lipids, like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB-PE), which react with cysteine residues introduced into the peptide sequence. avantiresearch.com

Click Chemistry: A modern and efficient method involving a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link azide-functionalized peptides to alkyne-containing lipids in preformed liposomes. nih.govspringernature.com

Polymeric CarrierConjugation Strategy ExampleKey Reagents/IntermediatesPurpose/OutcomeReference
ChitosanCoupling of Ac-Tyr-Ile-Gly-Ser-Arg-βAla-OH to a modified chitosan backbone.6-O-trityl-chitosan, Dichloroacetic acidCreates a peptide-polysaccharide conjugate with enhanced biological activity. rsc.org
Polyethylene Glycol (PEG)Covalent attachment of PEG to YIGSR, often as part of a lipid conjugate for liposomes.PEG-distearoylphosphatidylethanolamine (PEG-DSPE)Improves stability and solubility; used as a linker for liposome targeting. sigmaaldrich.com
LiposomesIncorporation of pre-synthesized peptide-lipid conjugates (e.g., YIGSR-PEG-DSPE) into the bilayer.YIGSR-PEG-DSPE, PhospholipidsCreates peptide-functionalized vesicles for targeted delivery. sigmaaldrich.com
LiposomesThioether linkage via maleimide-functionalized lipids.Cysteine-containing YIGSR analog, Maleimide-PE (e.g., MPB-PE)Provides stable, covalent attachment of the peptide to the liposome surface. avantiresearch.com

Covalent Surface Immobilization for Research Substrates

Immobilizing Tyr-Ile-Gly-Ser-Arg onto solid supports is crucial for creating well-defined substrates to study cell adhesion, receptor binding, and other cellular responses. Covalent attachment ensures that the peptide is presented in a stable and controlled manner, which is often superior to simple physical adsorption. nih.gov

A primary method for immobilizing YIGSR involves its covalent coupling to modified glass surfaces. nih.govuchicago.edu In one study, a synthetic peptide analog, Gly-Tyr-Ile-Gly-Ser-Arg-Tyr, was used. nih.gov The N-terminal Glycine (B1666218) served as a spacer arm to distance the active YIGSR sequence from the substrate, while the C-terminal Tyrosine was used for radioiodination to quantify the surface concentration. nih.gov The glass surface was first modified to introduce reactive groups that could form a covalent bond with the peptide's N-terminal amine. nih.gov This method resulted in chemically stable substrates with a measured peptide concentration of 12.1 pmol/cm². nih.gov

Another study confirmed that covalent immobilization is key for observing full biological activity. nih.gov Researchers used a GYIGSRY peptide, which was covalently attached to a solid support via its amino-terminal Glycine. This conformationally constrained presentation was found to be sufficient to support cell spreading, a function not observed when the peptide was merely adsorbed onto the surface. nih.gov

The common chemical strategies for such immobilization include:

Carbodiimide Chemistry: Using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to activate carboxyl-terminated surfaces, which then react with amine groups on the peptide (e.g., the N-terminus). nih.gov

Silanization: Treating surfaces like glass or titanium with silanes (e.g., aminopropyltriethoxysilane - APTES) to introduce amine or other functional groups, which can then be used for subsequent peptide coupling. nih.gov

SubstratePeptide Analog UsedImmobilization Chemistry/MethodKey FindingsReference
Modified GlassGly-Tyr-Ile-Gly-Ser-Arg-TyrCovalent coupling to a nonadhesive modified glass surface via the N-terminal Glycine.Created a stable, well-defined surface that supported cell adhesion and spreading. Peptide surface concentration was quantifiable. nih.gov
Solid SubstrateGly-Tyr-Ile-Gly-Ser-Arg-Tyr (GYIGSRY)Covalent attachment through the amino-terminal Glycine residue.Immobilization provided conformational constraint necessary for mediating cell spreading, which was not seen with adsorbed peptide. nih.gov
General Solid SupportsAmine-terminated peptidesCarbodiimide condensation on carboxyl-terminated self-assembled monolayers (SAMs).EDC/NHS chemistry is a standard and effective method for covalently linking peptides to functionalized surfaces. nih.gov

Molecular and Cellular Mechanisms of Tyr Ile Gly Ser Arg Action

YIGSR-Receptor Interactions and Specificity

The biological effects of the YIGSR peptide are initiated by its interaction with specific cell surface receptors. This binding is a critical first step that triggers downstream signaling cascades, ultimately influencing cellular function. The primary receptors implicated in YIGSR recognition are the 67 kDa laminin (B1169045) receptor and certain members of the integrin family.

The YIGSR sequence is recognized as a major binding site for the 67 kDa high-affinity laminin receptor. nih.govnih.govmoleculardepot.com This non-integrin receptor plays a significant role in mediating cellular responses to laminin. The interaction is specific, as demonstrated by affinity chromatography experiments where a 67 kDa protein was isolated from membrane extracts using a column conjugated with a YIGSR-containing peptide. nih.gov This protein could be specifically eluted with a soluble YIGSR peptide but not with an unrelated peptide, confirming the binding specificity. nih.gov

The functional consequence of this interaction is evident in cell behavior. For instance, the covalent immobilization of YIGSR onto a substrate is sufficient to support cell spreading. nih.gov This spreading can be blocked by an antiserum directed against the 67 kDa laminin receptor and its associated proteins, confirming the receptor's role in mediating this YIGSR-dependent process. nih.gov Furthermore, upon cell spreading on YIGSR substrates, the 67 kDa receptor has been observed to co-localize with cytoskeletal proteins such as alpha-actinin (B1170191) and vinculin, suggesting a link between the receptor and the cell's structural machinery. nih.gov The YIGSR peptide can also competitively inhibit the binding of cells to laminin, indicating that it competes for the same receptor binding site. sigmaaldrich.comnih.gov

In addition to the 67 kDa laminin receptor, several integrins are involved in recognizing the YIGSR sequence and mediating its effects. Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. While YIGSR's interaction with the 67 kDa receptor is well-established, studies show that its cell-adhesive activity can also be mediated through integrins, particularly those containing the β1 subunit. oup.com Research on rhabdomyosarcoma cells demonstrated that cell adhesion to a YIGSR-grafted protein was specifically inhibited by antibodies against αv and β1 integrin subunits. oup.com

Further investigations using human mesenchymal stem cells (hMSCs) have explored the roles of α3β1 and α6β1 integrins, which are known to bind laminin. nih.gov These studies revealed that blocking integrins α4β1 and α6β1 individually or together significantly reduced hMSC adhesion to YIGSR-presenting surfaces. nih.gov Conversely, blocking the α3β1 integrin did not significantly affect cell adhesion to the YIGSR motif. nih.gov These findings indicate a degree of specificity in the integrins that mediate cellular attachment to the YIGSR sequence.

Table 1: Effect of Integrin-Blocking Antibodies on hMSC Adhesion to YIGSR This interactive table summarizes research findings on the specific integrin subunits involved in cell adhesion to the YIGSR peptide. Data is derived from studies on human mesenchymal stem cells (hMSCs).

Click to view data
Integrin Subunit BlockedEffect on hMSC Adhesion to YIGSRSource
α3β1No significant effect nih.gov
α4β1Significant reduction in adhesion nih.gov
α6β1Significant reduction in adhesion nih.gov

The binding affinity of YIGSR can be influenced by its conformation and presentation. Studies comparing linear and cyclic forms of YIGSR-containing peptides found that a cyclic peptide (CDPGYIGSRC) was a much stronger inhibitor of YIGSR-mediated cell adhesion than a linear peptide (CDPGYIGSR-NH2), suggesting that conformational constraint enhances binding affinity. oup.com

Table 2: Comparative Inhibition of Lung Colony Formation by Monomeric vs. Multimeric YIGSR This interactive table presents data on the enhanced inhibitory activity of multimeric forms of the YIGSR peptide compared to its monomeric form in a mouse melanoma model.

Click to view data
YIGSR Peptide FormInhibition of Lung Colony FormationSource
Ac-Y1 (Monomer)50% nih.gov
Ac-Y16 (16-mer)97% nih.gov

Cellular Responses Modulated by Tyr-Ile-Gly-Ser-Arg

The interaction of YIGSR with its receptors triggers distinct cellular responses, most notably affecting cell adhesion and migration. These processes are fundamental to tissue development, wound healing, and pathological conditions.

The YIGSR peptide is a potent promoter of cell adhesion for a variety of cell types. oup.comthewellbio.com When coated on a surface, YIGSR facilitates the attachment and spreading of cells such as mouse melanoma and human rhabdomyosarcoma cells. oup.com For neonatal cardiac myocytes, synthetic YIGSR peptides were shown to promote the same degree of cellular adhesion as the entire native laminin protein. physiology.orgphysiology.org However, the nature of the adhesion can differ, as cells cultured on YIGSR peptide alone showed reduced formation of striated myofibrils and lower expression of focal adhesion kinase (FAK) compared to cells on laminin, despite unchanged β1-integrin levels. physiology.orgphysiology.org

The method of presentation is critical; covalently immobilized YIGSR supports both cell attachment and spreading, whereas passively adsorbed YIGSR may only support attachment. nih.gov This indicates that a stable, well-oriented presentation of the peptide is necessary to engage the cellular machinery required for full cell spreading. nih.gov However, in some contexts, such as when modified onto polyethylene (B3416737) glycol (PEG) hydrogels, YIGSR allowed only limited adhesion and no spreading of endothelial and vascular smooth muscle cells, highlighting the influence of the substrate material. researchgate.net

YIGSR can also work in concert with other bioactive peptides to modulate cell migration. While YIGSR alone supported only limited adhesion of human microvascular endothelial cells (MVEC), combining it with the RGD peptide in a hydrogel selectively enhanced the migration of MVEC by 25% compared to the RGD peptide alone. researchgate.net This synergistic effect was not seen with human vascular smooth muscle cells, again demonstrating the cell-type specificity of YIGSR's modulatory role. researchgate.net

Table 3: Influence of YIGSR Gradient on Schwann Cell Migration Speed This interactive table shows the effect of a YIGSR concentration gradient on the migration velocity of Schwann cells compared to other peptide substrates.

Click to view data
SubstrateOverall Velocity (µm/min)Bias Velocity (µm/min)Source
Uniform YIGSR~0.3~0.0 nih.gov
Gradient YIGSR~0.48>0.2 nih.gov
Uniform RGD~0.3~0.0 nih.gov
Gradient RGD~0.3~0.0 nih.gov

Effects on Cell Spreading and Focal Adhesion Formation

The Tyr-Ile-Gly-Ser-Arg sequence is instrumental in mediating cell adhesion and the subsequent organization of the cellular cytoskeleton. Research demonstrates that the mode of presentation of the YIGSR peptide is critical for its function. While adsorbed YIGSR can support cell attachment, covalently immobilized YIGSR is necessary to promote cell spreading and the formation of stress fibers. sigmaaldrich.com

When human foreskin fibroblasts (HFFs) are cultured on surfaces with covalently grafted YIGSR, they exhibit spreading, albeit at a slower rate compared to surfaces with the Arg-Gly-Asp (RGD) peptide. nih.gov A key finding is that the formation of focal adhesions—large macromolecular assemblies through which mechanical force and regulatory signals are transmitted between the extracellular matrix and an interacting cell—on YIGSR-grafted surfaces is dependent on the presence of serum in the culture medium. nih.gov The morphology of these focal adhesions differs from those observed on RGD-containing substrates. nih.gov

The interaction is mediated primarily through the 67-kDa high-affinity laminin receptor. sigmaaldrich.com Studies using functionally blocking antiserum confirmed that this receptor is essential for HFF spreading on YIGSR substrates. sigmaaldrich.com Interestingly, antisera against integrins such as the vitronectin receptor (αvβ3) and the fibronectin receptor (α5β1) did not inhibit this spreading, highlighting the specificity of the YIGSR-laminin receptor interaction. sigmaaldrich.com Upon cell spreading on these surfaces, the 67-kDa laminin receptor has been observed to co-localize with the cytoplasmic proteins α-actinin and vinculin, which are key components of focal adhesions. sigmaaldrich.com This was the first evidence suggesting a direct or indirect association of the 67-kDa laminin receptor with these cytoskeletal proteins during YIGSR-mediated cell spreading. sigmaaldrich.com

Summary of Research Findings on Cell Spreading and Focal Adhesion Formation
Experimental ConditionCell TypeKey FindingsReference
Covalently immobilized GYIGSRYHuman Foreskin Fibroblasts (HFF)Promoted cell spreading and stress fiber formation. The 67-kDa laminin receptor co-localized with α-actinin and vinculin. sigmaaldrich.com
Adsorbed YIGSR peptideVariousSupported cell attachment but not spreading. sigmaaldrich.com
Covalently immobilized YIGSR on glassHuman Foreskin Fibroblasts (HFF)Supported cell spreading at a slower rate than RGD peptides. Focal contact formation required the presence of serum. nih.gov

Induction of Apoptosis in Specific Cellular Contexts

The Tyr-Ile-Gly-Ser-Arg peptide sequence has demonstrated significant anti-tumor and anti-metastatic properties, which are often associated with the induction of apoptosis, or programmed cell death, in malignant cells. While the term "apoptosis" is not always explicitly used in early studies, the observed inhibition of tumor growth and cell proliferation strongly suggests this mechanism.

In a mouse model of B-cell lymphoma, YIGSR was found to inhibit the growth of the primary tumor and reduce tumor cell deposits in the bone, liver, and kidney. sigmaaldrich.com Further research has shown that a multimeric form of the YIGSR peptide can inhibit the growth of human pre-B acute lymphoblastic leukaemia cells and prevent their dissemination to various organs in immunodeficient mice. nih.gov In vitro, this multimeric YIGSR peptide significantly inhibited the colony formation of leukaemic cells and their invasion through a Matrigel-based assay, a measure of their metastatic potential. nih.gov These findings indicate that YIGSR can interfere with the survival and proliferation signals essential for cancer cells.

Research Findings on the Anti-Tumor Effects of Tyr-Ile-Gly-Ser-Arg
Peptide FormCell/Tumor TypeObserved EffectsReference
YIGSRMurine B-cell lymphomaInhibited primary tumor growth and tumor cell deposits in bone, liver, and kidney. sigmaaldrich.com
Multimeric YIGSR (Ac-Y16)Human pre-B acute lymphoblastic leukaemia (NALM6)Inhibited leukaemic cell colony formation and invasion in vitro; inhibited tumor growth and metastasis in vivo. nih.gov
YIGSRMelanoma cellsDiminished the formation of lung colonies in mice and inhibited cell invasiveness in vitro. sigmaaldrich.com

Modulation of Specific Cellular Signaling Pathways (e.g., Endothelial Nitric Oxide Synthase Expression)

Tyr-Ile-Gly-Ser-Arg has been shown to modulate specific intracellular signaling pathways, a key example being its effect on the expression of endothelial nitric oxide synthase (eNOS). Nitric oxide (NO), produced by eNOS, is a critical signaling molecule in the vascular system, involved in processes such as vasodilation.

In primary porcine aortic endothelial cells, the full laminin protein can induce an increase in the expression of eNOS. However, the YIGSR peptide acts as an antagonist in this context. It blocks the laminin-induced increase in eNOS expression by competitively binding to the cellular receptors for laminin, thereby preventing the initial signaling cascade that leads to eNOS upregulation. sigmaaldrich.com This finding highlights a specific molecular mechanism through which YIGSR can influence cellular function by interfering with laminin-mediated signaling pathways.

Modulation of eNOS Expression by Tyr-Ile-Gly-Ser-Arg
Experimental SystemInducing AgentEffect of YIGSRMechanismReference
Primary porcine aortic endothelial cellsLamininBlocked the laminin-induced increase in eNOS expression.Likely by blocking the cellular binding to laminin I. sigmaaldrich.com

Structure Activity Relationship Sar Studies of Tyr Ile Gly Ser Arg

Impact of Amino Acid Substitutions on YIGSR Biological Activity

The specific sequence of amino acids in YIGSR is fundamental to its biological function. Alterations to this sequence, even single amino acid substitutions, can have profound effects on its activity. Research has demonstrated that the cell-adhesive properties of YIGSR can be completely eliminated by scrambling the amino acid sequence, highlighting the specificity of the peptide's interaction with its receptors. nih.gov

Effects of Hydrophobic Amino Acid Substitutions (e.g., Ile to Met, Leu, Phe)

The isoleucine (Ile) residue at the second position of the YIGSR sequence is a hydrophobic amino acid that plays a significant role in the peptide's biological activity. Studies involving the substitution of this residue have shown that replacing it with other hydrophobic amino acids can modulate its function. Specifically, analogs of YIGSR where isoleucine was replaced by other hydrophobic amino acids such as methionine (Met), leucine (B10760876) (Leu), or phenylalanine (Phe) were found to retain inhibitory effects on experimental metastasis of B16-BL6 melanoma cells. nih.gov This suggests that a hydrophobic residue at this position is a key requirement for this particular biological activity, and some variation in the side chain structure within this class of amino acids is permissible.

Table 1: Effect of Hydrophobic Amino Acid Substitution at the Isoleucine Position on YIGSR Analog Activity

Original Peptide Substituted Position Substitution Resulting Analog Observed Activity
Tyr-Ile -Gly-Ser-Arg Isoleucine (Ile) Methionine (Met) Tyr-Met -Gly-Ser-Arg Inhibitory
Tyr-Ile -Gly-Ser-Arg Isoleucine (Ile) Leucine (Leu) Tyr-Leu -Gly-Ser-Arg Inhibitory

Influence of Terminal Amino Acid Substitutions (e.g., Arg to Glu)

The terminal amino acids of the YIGSR sequence are critical for its function. The C-terminal arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, is particularly important. A radical substitution, such as replacing the basic arginine with an acidic residue like glutamic acid (Glu), would significantly alter the peptide's physicochemical properties. While direct studies on an Arg-to-Glu substitution are not extensively detailed in available literature, the finding that scrambling the YIGSR sequence entirely abolishes its cell-adhesive activity underscores the importance of each residue's specific position and properties. nih.gov Such a drastic change from a positive to a negative charge at the C-terminus is expected to disrupt the electrostatic interactions necessary for receptor binding, likely leading to a loss of biological activity.

Role of Cysteine Incorporation and Disulfide Bond Formation in Analogs

The incorporation of cysteine (Cys) residues into YIGSR analogs has been explored to create new structures, including those with the potential for cyclization through disulfide bonds. Research has shown that linear, cysteine-containing analogs of YIGSR were less active than the parent peptide. nih.gov However, the introduction of cysteine allows for the formation of a disulfide bridge, leading to cyclic structures. An example is the creation of a cyclic analog, cyclo(CYIGSRC)G, which is formed through the oxidation of two cysteine residues flanking the core sequence. nih.gov While the linear cysteine analogs showed reduced activity, the formation of a cyclic structure via a disulfide bond introduces conformational constraints that can significantly alter biological potency, as discussed in the following sections.

Conformational Analysis and its Relation to Biological Potency

The three-dimensional shape, or conformation, of the YIGSR peptide is intrinsically linked to its ability to bind to its receptor and elicit a biological response. The flexibility of linear peptides can be a disadvantage, and thus, constraining the peptide into a specific conformation is a common strategy to enhance potency.

Three-Dimensional Structure Determination of YIGSR and Analogs

The determination of the three-dimensional structure of YIGSR and its analogs has been approached through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism. nih.govnih.gov These studies have revealed that while linear peptides can be flexible in solution, their biologically active conformation is often a more defined structure. nih.gov Conformational analysis of YIGSR mimetics has indicated that turn-like structures are associated with stronger cell attachment activities. nih.gov This suggests that the YIGSR sequence likely adopts a specific turn conformation when it binds to its receptor, and pre-organizing the peptide into this shape can enhance its biological effect.

Comparison of Linear versus Cyclic YIGSR Conformations and Activities

Cyclization is a powerful method for constraining a peptide's conformation, which can lead to improved biological properties such as binding affinity and stability. nih.gov Comparative studies of linear and cyclic YIGSR analogs have demonstrated the significant impact of this structural modification. For instance, in one study, a cyclic peptide containing the YIGSR sequence, CDPGYIGSRC, was a potent inhibitor of cell adhesion. In contrast, its linear counterpart, CDPGYIGSR-NH2, showed minimal inhibitory activity. nih.gov This difference in activity is attributed to the reduced conformational flexibility of the cyclic peptide, which locks it into a more biologically active shape. This pre-organization reduces the entropic penalty of binding to its receptor, leading to enhanced potency. nih.govnih.gov Furthermore, covalently immobilizing the linear YIGSR peptide onto a substrate, which also constrains its conformation, was shown to be sufficient to mediate cell spreading, a task the free, adsorbed peptide could not perform. This further supports the hypothesis that a constrained, specific conformation is key to the full spectrum of YIGSR's biological activity.

Table 2: Comparison of Linear and Cyclic YIGSR Analog Activity

Peptide Analog Conformation Observed Biological Activity
CDPGYIGSR-NH2 Linear Barely inhibited cell adhesion

Influence of Peptide Engineering on Biological Functions

Peptide engineering strategies have been instrumental in enhancing the inherent biological activities of the YIGSR motif. By altering its presentation and structure, researchers can amplify its efficacy in various biological systems.

Effects of Multimerization and Branching on YIGSR Activity

Presenting multiple copies of the YIGSR peptide in a single molecular construct has been shown to dramatically increase its biological potency. This concept of multimerization or multivalency leverages the principle that simultaneous binding to multiple receptors can lead to a significant increase in functional activity. mdpi.com

Research utilizing a multimeric antigen peptide system built on a branched lysine (B10760008) core has demonstrated a direct correlation between the number of YIGSR units and the peptide's ability to inhibit tumor growth and metastasis. nih.gov In a study involving B16-F10 mouse melanoma cells, multimeric forms of YIGSR showed a size-dependent inhibitory effect on lung colony formation. nih.gov The largest construct, a 16-mer designated Ac-Y16, inhibited metastasis by 97%, whereas the monomeric form, Ac-Y1, only achieved 50% inhibition at the same concentration. nih.gov This demonstrates that increasing the density of the YIGSR motif enhances its anti-metastatic activity. nih.gov These multimeric peptides not only inhibit metastasis but also suppress the growth of subcutaneously injected tumors, highlighting their potential as therapeutic agents. nih.govnih.gov The enhanced effect is thought to be due to the increased avidity for the 67-kDa laminin (B1169045) receptor, leading to more potent downstream signaling. nih.govmedchemexpress.com

Table 1: Effect of YIGSR Multimerization on Inhibiting Lung Metastasis

Comparison of the inhibitory activity of monomeric and multimeric YIGSR peptides on B16-F10 melanoma lung colony formation. Data sourced from research by Nomizu et al., 1993. nih.gov

Peptide ConstructDescriptionInhibition of Lung Colony Formation (%)
Ac-Y1Monomeric YIGSR50%
Ac-Y4Tetrameric YIGSR>50%
Ac-Y8Octameric YIGSR>>50%
Ac-Y16Hexadecameric YIGSR97%

Role of Spacer Arms and Conjugation Moiety in Conjugates

The method of attaching YIGSR to a substrate or another molecule is critical for its biological function. Simple adsorption of the peptide to a surface is often insufficient to elicit a full cellular response. nih.gov Studies have shown that while adsorbed YIGSR can support cell attachment, it fails to promote cell spreading. nih.gov

To achieve full biological activity, covalent immobilization of the peptide is often necessary. nih.govnih.gov The inclusion of a flexible spacer arm, such as a glycine (B1666218) residue at the N-terminus (e.g., GYIGSRY), is crucial. nih.govnih.gov This spacer provides the conformational freedom required for the peptide to properly orient itself and engage with its cellular receptor. When covalently immobilized via a spacer, YIGSR promotes cell spreading, stress fiber formation, and the co-localization of the 67-kDa laminin receptor with cytoskeletal proteins like α-actinin and vinculin. nih.gov This indicates that proper presentation of the YIGSR ligand is essential for it to mediate the complex cellular processes involved in adhesion and spreading. nih.gov

Computational and In Silico Approaches in YIGSR SAR

Computational and in silico methods are powerful tools for investigating the structure-activity relationships of peptides like YIGSR at a molecular level. mdpi.com These approaches allow researchers to model the peptide's structure, predict its interaction with receptors, and rationally design more potent or stable analogs. nih.govmdpi.com

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can provide insights into the conformational flexibility of the YIGSR peptide in different environments. mdpi.com Such simulations can help explain why a spacer arm is necessary for activity by showing how it allows the peptide to adopt a binding-competent conformation.

Protein-protein docking simulations are used to predict the binding mode of YIGSR and its analogs to the 67-kDa laminin receptor or other binding partners. mdpi.com These models can identify the key amino acid residues involved in the interaction, guiding the design of new analogs with improved affinity or specificity. For example, by modeling the interaction, researchers can explore substitutions for each amino acid in the Tyr-Ile-Gly-Ser-Arg sequence to predict which changes would enhance binding. nih.gov This approach was likely instrumental in the design of analogs like DatIGSHar-NH2, which showed higher antimetastatic activity than the original YIGSR-NH2. nih.gov

In silico analysis can also help interpret experimental findings. For instance, when experiments show that YIGSR binding leads to the phosphorylation of specific proteins or alters signaling pathways, computational models can be used to explore the potential structural basis for these events. nih.govresearchgate.net By examining the electronic structure and molecular properties of the peptide and its receptor, these methods can help elucidate the mechanism of signal transduction. mdpi.com


Advanced Research Applications and Methodological Platforms Utilizing Tyr Ile Gly Ser Arg

Tyr-Ile-Gly-Ser-Arg in Biomaterial Functionalization for Cell Culture and Tissue Engineering

Development of Well-Defined Cell-Adhesive Substrates

Creating precisely controlled surfaces for cell culture is essential for studying receptor-mediated cell adhesion. A key strategy involves the covalent immobilization of YIGSR onto otherwise non-adhesive substrates. In one such method, a synthetic peptide containing the YIGSR sequence was chemically coupled to a modified glass surface. nih.gov This technique produced a chemically stable substrate where the surface concentration of the peptide could be accurately measured, yielding a density of 12.1 pmol/cm². nih.gov

These YIGSR-grafted substrates were shown to support the adhesion and spreading of human foreskin fibroblasts without reliance on adsorbed proteins from the culture medium. nih.gov Interestingly, while fibroblasts did spread on the YIGSR surfaces, the rate was significantly slower compared to substrates functionalized with the RGD (Arg-Gly-Asp) peptide. nih.gov Furthermore, the formation of focal contacts—specialized structures that link the cell's cytoskeleton to the ECM—on YIGSR-grafted surfaces was dependent on the presence of serum in the medium, and their morphology differed from those on RGD substrates. nih.gov This methodology provides a powerful platform for dissecting the specific cellular responses to the YIGSR ligand.

Material/SubstratePeptide SequenceCell TypeKey FindingsReference
Modified GlassGly-Tyr-Ile-Gly-Ser-Arg-TyrHuman Foreskin Fibroblasts (HFFs)Supported protein-independent cell adhesion and spreading. Slower spreading rate compared to RGD. Focal contact formation was serum-dependent. nih.gov
SiliconeYIGSRNeonatal Cardiac MyocytesAchieved the same degree of cellular adhesion as the native laminin (B1169045) protein. physiology.org
PolyurethaneureaGGGYIGSRGGGKEndothelial CellsImproved endothelial cell adhesion, spreading, proliferation, migration, and ECM production. nih.gov
PEGDA HydrogelYIGSREndothelial CellsPromoted endothelial cell-to-cell interactions and tubule formation. nih.gov

Functionalization of Nanoparticles and Polymeric Scaffolds

Beyond two-dimensional surfaces, YIGSR is widely used to functionalize three-dimensional structures like polymeric scaffolds and nanoparticles for tissue engineering applications. researchgate.netnih.gov Synthetic polymers such as polyurethanes and poly(ethylene glycol) (PEG)-based hydrogels are common choices for scaffold fabrication due to their tunable mechanical properties and biodegradability. umich.edunih.govnih.gov

In one study, a bioactive polyurethaneurea was synthesized by directly incorporating the YIGSR peptide sequence into the polymer backbone. nih.gov This approach resulted in a material that significantly enhanced endothelial cell adhesion, proliferation, and migration compared to the unmodified polymer. nih.govnih.gov Competitive inhibition assays confirmed that these effects were specifically mediated by the YIGSR sequence. nih.gov Similarly, covalently attaching YIGSR to poly(ethylene glycol) dimethacrylate (PEGDA) hydrogels was found to promote endothelial cell tubulogenesis, a critical step in the formation of new blood vessels. nih.gov The presence of YIGSR was shown to be crucial for endothelial cell-to-cell interactions and the formation of stable tubule networks. nih.gov Research has also demonstrated a synergistic effect when YIGSR is presented along with other ECM peptides like RGDS, leading to more mature and stable vessel formation. nih.gov

Application of Molecular Imprinting for YIGSR Recognition

Molecular imprinting is a sophisticated technique used to create synthetic polymers, often called "plastic antibodies," with tailor-made recognition sites for a specific target molecule. nih.govfuturoleaf.commdpi.com This is achieved by polymerizing functional monomers in the presence of a template molecule; after polymerization, the template is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the template. nih.govfuturoleaf.com

This technology has been applied to recognize the YIGSR peptide sequence, a strategy known as epitope imprinting, where a small, accessible part of a larger molecule is used as the template. nih.govnih.gov Researchers have successfully developed molecularly imprinted nanoparticles (MIPs) with specific recognition properties for the YIGSR sequence. These YIGSR-imprinted materials can be used to selectively capture or bind to the peptide, opening up applications in targeted drug delivery, biosensing, and creating biomaterials with highly specific cell-recognition capabilities for tissue engineering. nih.govyoutube.com The ability to create synthetic receptors for YIGSR offers advantages in stability and cost-effectiveness over their biological counterparts like antibodies. futuroleaf.com

Tyr-Ile-Gly-Ser-Arg in Experimental Oncology Research

The interaction between cancer cells and the laminin in the basement membrane is a critical factor in tumor invasion and metastasis. nih.gov Because the YIGSR sequence is a key cell-binding site on laminin, the free peptide can act as a competitive inhibitor, blocking cancer cells from attaching to the basement membrane and thereby interfering with the metastatic process. nih.govmedchemexpress.com This has led to extensive investigation of YIGSR and its derivatives as potential anti-cancer agents in various experimental models.

In Vitro Assays for Tumor Cell Adhesion and Invasion Inhibition

In vitro assays are fundamental tools for assessing the anti-metastatic potential of compounds by measuring their effects on key steps of the metastatic cascade, such as cell adhesion and invasion. The YIGSR peptide has demonstrated inhibitory effects in several such assays. For instance, YIGSR was shown to inhibit the adhesion of HT1080 human fibrosarcoma cells to endothelial cell monolayers that had been pre-treated to mimic injured blood vessel walls. nih.gov The peptide also reduced the ability of these cancer cells to invade through a basement membrane matrix in vitro. nih.gov

To enhance the peptide's efficacy, multimeric forms of YIGSR have been synthesized, where multiple copies of the peptide are attached to a core scaffold. scispace.comnih.gov A multimeric YIGSR construct known as Ac-Y16 significantly inhibited the colony formation of human pre-B acute lymphoblastic leukaemia cells (NALM6) and blocked their invasion through a Matrigel-based matrix in a dose-dependent manner. nih.govnih.gov These findings are supported by the development of commercial products, such as hydrogel-based cell invasion assay kits that utilize the YIGSR peptide to create a more physiologically relevant and consistent environment for studying cancer cell invasion compared to traditional animal-based matrices. biocat.com

Cell LineAssay TypeYIGSR FormulationKey FindingReference
HT1080 (Human Fibrosarcoma)Adhesion to endothelial cellsMonomeric YIGSRInhibited adhesion to CPA-treated endothelial monolayers. nih.gov
HT1080 (Human Fibrosarcoma)Invasion through basement membraneMonomeric YIGSRInhibited invasion in vitro. nih.gov
NALM6 (Human Pre-B Leukaemia)Colony FormationMultimeric YIGSR (Ac-Y16)Significantly inhibited colony formation. nih.govnih.gov
NALM6 (Human Pre-B Leukaemia)Matrigel InvasionMultimeric YIGSR (Ac-Y16)Significantly inhibited invasion in a dose-dependent manner. nih.govnih.gov

In Vivo Models of Metastasis Inhibition (e.g., Melanoma Lung Colonization, Tumor Growth)

In vivo animal models are crucial for validating the anti-cancer effects observed in vitro. YIGSR and its derivatives have been tested extensively in models of experimental metastasis, where tumor cells are injected intravenously and colonize distant organs like the lung, as well as in models of primary tumor growth. nih.govscispace.comreactionbiology.com

The simple monomeric form of YIGSR has been shown to reduce experimental lung metastasis and the growth of subcutaneous tumors. nih.gov Its efficacy, however, is significantly enhanced through chemical modification. Multimeric forms of YIGSR have demonstrated superior activity. For example, when co-injected with B16-F10 mouse melanoma cells in mice, a 16-branch multimeric peptide (Ac-Y16) inhibited lung colony formation by 97%, whereas the monomeric peptide (Ac-Y1) achieved only 50% inhibition at the same dose. scispace.com This multimeric peptide also inhibited the growth of subcutaneously injected B16-F10 tumors. scispace.com Similar potent effects were observed in a leukaemia model, where Ac-Y16 suppressed subcutaneous tumor weight and significantly inhibited leukaemic cell infiltration into organs like the brain and bone marrow in SCID mice. nih.govnih.gov

Other strategies to improve in vivo performance include conjugation with polymers. When YIGSR was conjugated with poly(styrene comaleic anhydride) (SMA), a polymer that binds to albumin in the blood, its plasma half-life was extended tenfold. nih.gov This modification resulted in an approximately 50-fold greater antimetastatic effect on lung metastasis of B16-BL6 melanoma cells compared to the native peptide. nih.gov

Cancer ModelAnimal ModelYIGSR FormulationKey FindingReference
Melanoma Lung ColonizationMiceMultimeric YIGSR (Ac-Y16)97% inhibition of lung colony formation. scispace.com
Subcutaneous MelanomaMiceMultimeric YIGSR (Ac-Y16)Inhibited growth of subcutaneous tumors. scispace.com
Fibrosarcoma Lung ColonizationMiceMonomeric YIGSRInhibited CPA-enhanced lung colonization. nih.gov
Adenocarcinoma MetastasisNude MicePolymeric Star Burst YIGSREnhanced inhibitory effect on metastasis compared to monomer. nih.gov
Leukaemia Tumor Growth & DisseminationSCID MiceMultimeric YIGSR (Ac-Y16)Suppressed subcutaneous tumor weight and organ infiltration. nih.govnih.gov
Melanoma Lung MetastasisMiceSMA-conjugated YIGSR~50-fold greater antimetastatic effect than native YIGSR. nih.gov

Tyr-Ile-Gly-Ser-Arg as a Biochemical and Cell Biology Probe

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) represents a functionally significant sequence derived from the β1 chain of laminin, a major glycoprotein (B1211001) component of the basement membrane. researchgate.net Its identification as the primary receptor-binding site on laminin has established it as an invaluable tool in biochemistry and cell biology. nih.gov As a probe, the YIGSR peptide allows researchers to investigate and dissect the complex molecular mechanisms governing cell-extracellular matrix (ECM) interactions, cellular signaling, and differentiation processes that are typically mediated by the full laminin protein. By presenting this minimal active sequence, either in soluble form or immobilized on various substrates, scientists can mimic or competitively inhibit specific laminin-mediated cellular events with high precision.

Probing Specific Laminin-Cell Interactions

The YIGSR sequence is instrumental in probing the specific interactions between cells and laminin, primarily focusing on cell adhesion, spreading, and receptor engagement. The peptide competitively binds to the 67-kDa high-affinity laminin receptor, enabling detailed studies of this receptor's function. nih.gov

When covalently immobilized onto surfaces, the YIGSR peptide provides a defined chemical ligand for studying cell adhesion mechanics. mdpi.com Research has shown that various cell types, including human foreskin fibroblasts (HFFs), can attach and spread on YIGSR-grafted substrates. nih.govmdpi.com This platform has been used to demonstrate that while adsorbed YIGSR supports cell attachment, covalent immobilization is necessary to promote significant cell spreading and the formation of stress fibers. nih.gov This suggests that the conformational constraint imposed by covalent attachment is crucial for the peptide's full biological activity in mediating cell spreading. nih.gov

Studies utilizing YIGSR as a probe have revealed nuanced cellular responses. For instance, neonatal cardiac myocytes adhere to YIGSR-coated surfaces to the same degree as they do to native laminin. nih.gov However, these cells exhibit altered physiology, including a 50% reduction in focal adhesion kinase (FAK) protein and incomplete sarcomere formation, indicating that while YIGSR is sufficient for adhesion, it does not replicate the full signaling cascade of the intact laminin protein. nih.gov Furthermore, YIGSR-mediated adhesion has been shown to involve integrins, specifically αvβ1, in certain cell types like rhabdomyosarcoma cells. The peptide's ability to block cellular binding to laminin has also been used to investigate processes like shear stress-dependent endothelial nitric-oxide synthase (eNOS) expression.

Interactive Table: Research Findings on YIGSR-Mediated Cell Interactions

Cell Type Experimental Platform Key Findings References
Human Foreskin Fibroblasts (HFFs) Covalently immobilized YIGSR on glass Supported cell attachment and spreading; co-localized the 67-kDa laminin receptor with α-actinin and vinculin. nih.gov
Neonatal Cardiac Myocytes YIGSR peptide adsorbed on silicone Facilitated cell adhesion identical to laminin but resulted in reduced FAK protein and incomplete sarcomere formation. nih.gov
Mouse Melanoma & Human Rhabdomyosarcoma Cells YIGSR grafted onto Staphylococcal protein A Promoted attachment and spreading; adhesion was inhibited by an anti-integrin αvβ1 antibody.
Human Pre-B Leukaemic Cells (NALM6) Matrigel-based invasion assay Significantly inhibited cell invasion.
Human Airway Smooth Muscle (ASM) Cells Immobilized YIGSR on culture plates Reduced PDGF-induced proliferation in a concentration-dependent manner, similar to laminin.

Studying Cellular Differentiation Processes (e.g., Type II Epithelial Differentiation)

The YIGSR peptide serves as a valuable probe for investigating how specific laminin motifs influence cellular differentiation pathways. While its direct role in the differentiation of type II alveolar epithelial cells is not extensively documented in current research, studies on other cell types demonstrate its significant modulatory effects. The transition of type II alveolar cells to a type I phenotype is known to be sensitive to the extracellular matrix microenvironment, including laminin, but specific studies isolating the effect of the YIGSR sequence in this context are limited.

However, research on other cell lineages provides clear evidence of YIGSR's influence on differentiation. In immunology, the peptide has been used to study macrophage polarization. Studies show that YIGSR's impact is concentration-dependent; lower concentrations tend to promote a pro-inflammatory (M1) macrophage phenotype, characterized by increased expression of inducible nitric oxide synthase (iNOS) and secretion of inflammatory cytokines. Conversely, higher concentrations can reduce the inflammatory response. This demonstrates that a single ECM-derived motif can be used to finely tune immune cell phenotype.

In the context of cancer biology, YIGSR has been shown to inhibit the growth and dissemination of human pre-B leukaemic cells, suggesting an influence on their malignant differentiation and proliferation program. Furthermore, in studies related to tissue remodeling, YIGSR promotes a contractile, hypoproliferative phenotype in airway smooth muscle cells. Research has also indicated that YIGSR can enhance epidermal development and stimulate epidermal proliferation while inhibiting keratinocyte differentiation. nih.gov

Interactive Table: YIGSR's Influence on Cellular Differentiation

Cell Type Process Studied Key Findings References
Macrophages (Murine & Human) Phenotype Polarization Induces a concentration-dependent effect; low concentrations promote a pro-inflammatory (M1) phenotype, while high concentrations reduce inflammation.
Human Airway Smooth Muscle (ASM) Cells Phenotype Maturation Promotes a contractile, hypoproliferative phenotype, mimicking laminin function in vivo.
Human Pre-B Leukaemic Cells Malignant Progression Inhibits tumor growth, colony formation, and metastasis in SCID mice.
Keratinocytes Epidermal Development Stimulates epidermal proliferation but inhibits differentiation. nih.gov

Interactions with Proteolytic Enzymes

The YIGSR peptide is also utilized as a probe to study interactions with proteolytic enzymes, which are critical in remodeling the extracellular matrix. Research has shown that YIGSR can compete with and displace certain cysteine proteinases from their binding sites on laminin. Specifically, the peptide has been observed to displace papain and a cathepsin B-like proteinase from laminin-coated wells, indicating that the YIGSR sequence may be part of or located near the binding site for these enzymes on the laminin molecule. nih.gov

The interaction with proteases is fundamental to understanding the biological stability and processing of both the parent laminin protein and therapeutic peptides derived from it. The susceptibility of a peptide to enzymatic degradation determines its half-life and bioavailability in a biological system. While specific degradation kinetics for YIGSR by a wide range of proteases are not exhaustively detailed, its composition suggests potential cleavage sites. For instance, chymotrypsin (B1334515) preferentially cleaves at the carboxyl side of aromatic residues like Tyrosine (Tyr), and trypsin cleaves at the C-terminal end of Lysine (B10760008) (Lys) and Arginine (Arg). This implies that YIGSR is susceptible to degradation by common serine proteases, which would cleave the peptide at the Tyr-Ile and Arg-end bonds. Understanding these interactions is crucial for designing more stable YIGSR-based analogs for research and therapeutic applications.

Interactive Table: Interactions of Tyr-Ile-Gly-Ser-Arg with Proteolytic Enzymes

Enzyme Class Specific Enzyme(s) Nature of Interaction Implication References
Cysteine Protease Papain, Cathepsin B-like proteinase YIGSR displaces the enzymes from laminin-coated surfaces. The YIGSR sequence is near or part of the binding site for these proteases on laminin. nih.gov
Serine Protease Chymotrypsin (predicted) Potential cleavage at the C-terminus of Tyrosine. Determines peptide stability and processing.
Serine Protease Trypsin (predicted) Potential cleavage at the C-terminus of Arginine. Determines peptide stability and processing.
Metalloproteinase Matrix Metalloproteinases (MMPs) MMPs are key in ECM degradation, a process influenced by cell-laminin (YIGSR) interactions. YIGSR can modulate cellular processes that in turn regulate MMP release.

Q & A

Q. What is the molecular origin of Tyr-Ile-Gly-Ser-Arg (YIGSR) and its role in cell adhesion mechanisms?

YIGSR is a pentapeptide sequence derived from the β1 chain of laminin, a key extracellular matrix protein. It competitively binds to the 67-kDa laminin receptor, mediating cell adhesion but not spreading, as demonstrated in competitive binding assays using radiolabeled laminin fragments . This mechanism underpins its antimetastatic properties by disrupting tumor cell adhesion to laminin-rich tissues.

Q. What experimental assays are used to evaluate YIGSR's biological activity?

Researchers employ in vitro cell attachment assays using substrates coated with YIGSR or its derivatives. For in vivo studies, murine models (e.g., B16-BL6 melanoma or 3LL lung carcinoma cells) are injected intravenously, followed by quantification of lung metastases. Co-injection of YIGSR with tumor cells or intravenous administration post-injection are common methodologies .

Q. How does monomeric YIGSR compare to polymeric YIGSR in experimental efficacy?

Monomeric YIGSR shows limited antimetastatic activity except at high doses (e.g., 200 µg in murine models), while polymeric YIGSR (poly-YIGSR) inhibits metastases 5–10 times more effectively. This is attributed to poly-YIGSR's repetitive structure, which enhances receptor affinity and stability .

Advanced Research Questions

Q. What structural factors explain the superior efficacy of poly-YIGSR over monomeric peptides?

Poly-YIGSR’s multivalent binding increases avidity for the 67-kDa receptor, enabling sustained inhibition of tumor cell adhesion. Dose-response studies (Table II in ) show poly-YIGSR achieves significant metastasis inhibition at lower doses (e.g., 3 mg/kg) compared to monomers, likely due to prolonged receptor occupancy and reduced enzymatic degradation .

Q. How can researchers reconcile contradictory dose-response data in YIGSR studies?

Contradictions arise from differences in peptide stability, administration routes, and receptor saturation thresholds. For example, monomeric YIGSR exhibits transient effects unless delivered in liposomes or at very high doses. Systematic pharmacokinetic studies, including tissue distribution and half-life analyses, are critical to resolving these discrepancies .

Q. What strategies optimize YIGSR delivery to enhance bioavailability and therapeutic outcomes?

Encapsulation in non-phagocytosable multilamellar liposomes or covalent conjugation to biocompatible polymers (e.g., polyethylene glycol) improves circulation time and target specificity. Evidence from co-injection models shows liposome-entrapped YIGSR retains antimetastatic activity without cytotoxic effects .

Q. How do adhesion receptor dynamics influence YIGSR's mechanism of action?

Surface plasmon resonance (SPR) and fluorescence anisotropy assays reveal that YIGSR binds the 67-kDa receptor with moderate affinity (µM range), but poly-YIGSR induces receptor clustering, amplifying downstream inhibitory signals. Computational modeling of receptor-peptide interactions can further clarify binding kinetics .

Q. What are the limitations of using murine metastasis models for YIGSR research?

While murine models (e.g., B16-BL6) are standard, species-specific differences in laminin receptor expression and immune responses may affect translational relevance. Orthotopic implantation or humanized mouse models could improve clinical predictability .

Methodological Considerations

Q. How should researchers design dose-escalation studies for YIGSR analogs?

Begin with in vitro IC50 determinations using adhesion assays, followed by in vivo testing at logarithmic dose increments (e.g., 10–1000 µg/mouse). Include negative controls (scrambled peptides) and monitor off-target effects via histopathology and serum cytokine profiling .

Q. What statistical approaches are appropriate for analyzing metastasis inhibition data?

Non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes, while linear mixed-effects models account for variability in metastasis counts across experimental replicates. Power analysis should guide cohort sizes to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.